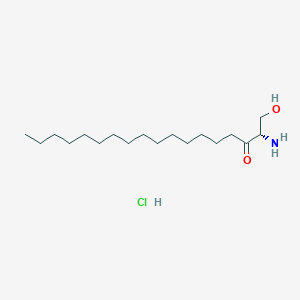

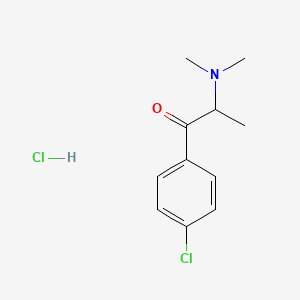

4-Fluoroisocathinone hydrochloride

概要

説明

4-フルオロイソカチノン(塩酸塩)は、置換カチノンおよびフェネチルアミンと構造的に類似した合成化合物です。法化学および毒性学における分析用標準品として使用されることが多いです。 本化合物は、デザイナードラッグとして乱用される可能性があることが知られていますが、生理学的および毒性学的な特性は、十分に報告されていません .

2. 製法

合成経路および反応条件

4-フルオロイソカチノン(塩酸塩)の合成は、通常、4-フルオロベンズアルデヒドとニトロエタンを反応させて4-フルオロ-β-ニトロスチレンを生成することから始まります。この中間体は、次に4-フルオロアンフェタミンに還元され、さらに4-フルオロイソカチノンに酸化されます。 最後の段階では、塩酸塩が形成されます .

工業生産方法

一般的なアプローチとしては、実験室規模の合成プロセスを拡大し、本化合物がデザイナードラッグとして乱用される可能性があるため、適切な取扱いや安全対策を講じる必要があります .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroisocathinone (hydrochloride) typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which is subsequently oxidized to 4-fluoroisocathinone. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential as a designer drug .

化学反応の分析

反応の種類

4-フルオロイソカチノン(塩酸塩)は、次のような様々な化学反応を起こします。

酸化: 4-フルオロアンフェタミンから4-フルオロイソカチノンへの変換。

還元: 4-フルオロ-β-ニトロスチレンから4-フルオロアンフェタミンへの還元。

置換: 芳香環における置換反応の可能性.

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤。

生成される主な生成物

これらの反応から生成される主な生成物には、4-フルオロイソカチノン(塩酸塩)の合成における中間体である4-フルオロアンフェタミンと4-フルオロ-β-ニトロスチレンが含まれます .

4. 科学研究への応用

4-フルオロイソカチノン(塩酸塩)は、主に科学研究において、以下の目的で使用されています。

法化学: デザイナードラッグの同定のための分析用標準品として。

毒性学: 毒性学的特性と潜在的な健康への影響の研究。

質量分析法: 合成カチノンの分析に質量分析法で用いられる

科学的研究の応用

4-Fluoroisocathinone (hydrochloride) is primarily used in scientific research for:

Forensic Chemistry: As an analytical reference standard for the identification of designer drugs.

Toxicology: Studying the toxicological properties and potential health effects.

Mass Spectrometry: Used in mass spectrometry for the analysis of synthetic cathinones

作用機序

4-フルオロイソカチノン(塩酸塩)の正確な作用機序は、まだよくわかっていません。しかし、脳内では、ドーパミンやノルエピネフリンなどの神経伝達物質の放出を増加させることによって、他の合成カチノンと同様に作用すると考えられています。 これは、カチノン誘導体に特徴的な興奮作用を引き起こします .

6. 類似化合物の比較

類似化合物

- 4-メチルメトカチノン(メフェドロン)

- 3,4-メチレンジオキシピロバレロン(MDPV)

- 4-メチルエトカチノン(4-MEC)

独自性

4-フルオロイソカチノン(塩酸塩)は、芳香環にフッ素原子を持つことから、薬理学的特性や代謝安定性に影響を与える可能性があり、独自性があります。 この構造的な修飾は、他の合成カチノンやフェネチルアミンと区別する特徴となっています .

類似化合物との比較

Similar Compounds

- 4-Methylmethcathinone (mephedrone)

- 3,4-Methylenedioxypyrovalerone (MDPV)

- 4-Methylethcathinone (4-MEC)

Uniqueness

4-Fluoroisocathinone (hydrochloride) is unique due to the presence of a fluorine atom on the aromatic ring, which can influence its pharmacological properties and metabolic stability. This structural modification distinguishes it from other synthetic cathinones and phenethylamines .

特性

IUPAC Name |

1-amino-1-(4-fluorophenyl)propan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c1-6(12)9(11)7-2-4-8(10)5-3-7;/h2-5,9H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHXQTGOCZVEKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344542 | |

| Record name | 4-Fluoroisocathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093282-02-9 | |

| Record name | 4-Fluoroisocathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

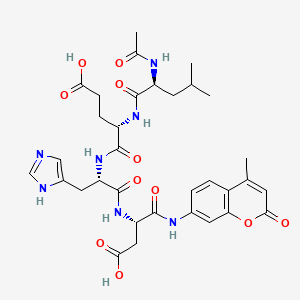

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B3026350.png)

![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)

![2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt](/img/structure/B3026353.png)

![1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-S-[(4-methoxyphenyl)methyl]-L-cysteinyl-L-tryptophyl-L-alanyl-L-arginyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide](/img/structure/B3026357.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)